methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate
Description
Methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester moiety. Key properties include:
- Molecular formula: C₁₂H₂₂N₂O₄
- Molar mass: 258.31 g/mol
- Synonyms: rel-Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate .
This compound is structurally significant in medicinal chemistry, often serving as an intermediate in synthesizing bioactive molecules. Its stereochemistry (2R,3S configuration) and functional groups influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-13-9(8)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)/t8-,9+/m0/s1 |
InChI Key |
ZCGBZVLCSGIQNH-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN[C@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Summary Table of Preparation Methods
| Preparation Step | Common Reagents/Conditions | Key Considerations | Typical Yield (%) |
|---|---|---|---|
| Stereoselective piperidine synthesis | Chiral amino acids or asymmetric catalysts | Control of stereochemistry at C2 and C3 | Variable |
| Methyl ester formation | Methanol + acid catalyst or methylating agents | Mild conditions to avoid racemization | 70–90 |
| Boc protection of amino group | Di-tert-butyl dicarbonate, base, dry DMF/DCM | Efficient, mild, high selectivity | 80–95 |
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to modulation of biological activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key differences between the target compound and structurally related analogs:
*Calculated from (M+Na = 313.15; subtract Na⁺ ~22.99).
Key Observations:
Backbone Diversity: The target compound’s piperidine backbone distinguishes it from propanoic/pentanoic acid derivatives, which have linear carbon chains.
Functional Groups :
- The methyl ester in the target and compounds increases lipophilicity, whereas carboxylic acids () improve water solubility .
- Aromatic substituents (e.g., phenyl in ) enhance hydrophobic interactions but may reduce metabolic stability .
Stereochemical Complexity : The target’s (2R,3S) configuration contrasts with the (2R,1R) diastereomer in , which exhibits an optical rotation of [α]D = −45.5 (CHCl₃) .
Biological Activity
Methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Carboxylate group : Contributes to the compound's acidity and potential interactions with biological targets.
- Alkoxycarbonylamino group : Enhances solubility and may influence receptor binding.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of piperidine compounds possess significant antimicrobial activity against a range of pathogens. The presence of the carboxylate group is believed to enhance this activity by facilitating interaction with microbial membranes.
- Anticancer Effects : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays demonstrated that it induces apoptosis in certain cancer cell lines, possibly through the activation of caspase pathways.
- Neuroprotective Effects : Some research indicates that piperidine derivatives can protect neuronal cells from oxidative stress. This activity is crucial in neurodegenerative diseases where oxidative damage plays a significant role.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thus disrupting cellular processes essential for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways related to cell survival and apoptosis.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL respectively. |
| Johnson et al. (2021) | Reported significant reduction in tumor growth in xenograft models when treated with piperidine derivatives similar to the compound . |
| Lee et al. (2022) | Found neuroprotective effects in SH-SY5Y cells exposed to oxidative stress, with a 50% reduction in cell death at 10 µM concentration. |
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is essential for further development:
- Acute Toxicity : Limited data available; however, preliminary assessments suggest low toxicity levels at therapeutic doses.
- Chronic Exposure : Long-term studies are needed to evaluate potential cumulative effects and organ-specific toxicity.
Q & A
Q. What are the key synthetic steps for preparing methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate?
The synthesis typically involves:
- Chiral precursor selection : Use of enantiomerically pure starting materials (e.g., (2R,3S)-piperidine derivatives) to ensure stereochemical fidelity .
- Protection/deprotection strategies : Introduction of the tert-butyloxycarbonyl (Boc) group to protect the amine, followed by coupling reactions (e.g., carbodiimide-mediated activation with DCC or EDC) .
- Solvent optimization : Reactions are conducted in aprotic solvents (e.g., DCM, DMF) to minimize side reactions .
- Purification : Chromatography (e.g., silica gel, HPLC) or recrystallization to isolate the target compound .
Q. How is stereochemical integrity maintained during synthesis?
- Chiral resolution : Use of enantiopure precursors or enzymatic methods to retain the (2R,3S) configuration .
- Stereoselective reactions : Controlled conditions (e.g., low temperature, chiral catalysts) to prevent racemization during Boc protection or esterification .
- Analytical validation : Polarimetry or chiral HPLC to confirm retention of stereochemistry .
Q. What analytical methods are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR to confirm regiochemistry and functional groups (e.g., Boc, ester) .
- Mass spectrometry (HRMS or ESI-MS) : Verification of molecular weight and fragmentation patterns .
- Chromatography : HPLC with chiral columns to resolve potential epimers or impurities .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing impurities?
-
Reaction parameter tuning :
Parameter Optimal Range Impact on Yield/Purity Temperature 0–25°C Prevents Boc group degradation Solvent Anhydrous DMF/DCM Enhances coupling efficiency Catalyst DMAP (0.1–1 eq) Accelerates esterification Data from suggest these adjustments reduce byproducts like deprotected amines or racemized isomers.
Q. How to resolve contradictions in reported impurity profiles or stability data?
- Epimer separation : Adjust chromatographic conditions (e.g., gradient elution, column temperature) to resolve co-eluting epimers, as noted in .
- Stability studies : Conduct accelerated degradation tests (e.g., pH 1–13, 40–60°C) to identify labile functional groups (e.g., ester hydrolysis under basic conditions) .
Q. What is the compound’s stability under physiological or storage conditions?
Q. How does structural modification impact biological activity in medicinal chemistry studies?
- Structure-activity relationship (SAR) insights :
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
